Ginsenoside-F4
Description
Ginsenoside-F4 (GF4) is a rare, less polar ginsenoside predominantly found in processed Panax species, particularly steamed notoginseng (Panax notoginseng) and red ginseng (Panax ginseng). It is formed during heat processing (e.g., steaming at 100°C), which converts polar ginsenosides into deglycosylated, less polar derivatives through hydrolysis or dehydration . GF4 is structurally characterized by a dammarane-type triterpenoid skeleton with specific sugar moieties removed, enhancing its bioavailability and membrane permeability compared to polar counterparts like ginsenoside Rb1 or Rg1 .
Key Bioactivity: GF4 exhibits pro-apoptotic effects in cancer cells. A 2013 study demonstrated its ability to inhibit proliferation in human lymphocytoma Jurkat (JK) cells by upregulating pro-apoptotic Bax protein and downregulating anti-apoptotic Bcl-2, implicating mitochondrial dysfunction as a key mechanism .
Properties
Molecular Formula |
C42H70O12 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(3R,4S,5S,6R)-2-[[(3S,6S,8R,10R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24?,25-,26+,27?,28-,29?,30-,31+,32+,33-,34+,35+,36?,37-,38?,40+,41+,42+/m0/s1 |
InChI Key |
QOMBXPYXWGTFNR-JWCBPMJDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O[C@H]3C[C@@]4(C(CC(C5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6(C3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzyme Selection and Mechanism
Cytolase PCL5 and Sumizyme AC emerge as optimal hydrolases for converting protopanaxadiol-type ginsenosides into F4. These β-glucosidases selectively cleave the C-20 glucose moiety of Rb1, yielding F4 via intermediate Rg3. Comparative studies show Cytolase PCL5 achieves 68% higher F4 yield than Sumizyme AC under identical conditions, attributed to its thermostability and broader pH tolerance.
Optimization of Enzymatic Parameters
A central composite design (CCD) model identified critical factors:
| Parameter | Optimal Value | Effect on F4 Yield |
|---|---|---|
| Temperature | 55.4°C | Maximizes enzyme activity while minimizing denaturation |
| pH | 4.3 | Enhances substrate binding affinity |
| Incubation Time | 78 h | Ensures complete glycosidic bond cleavage |
| Enzyme Substrate Ratio | 1:10 (w/w) | Balances catalytic efficiency and cost |
Under these conditions, a 92.3% conversion rate from Rb1 to F4 was achieved, with residual Rg3 <5%. Post-treatment purification via Amberlite XAD-16 resin increased F4 purity to 98.7%.
Acidic Amino Acid-Assisted Hydrothermal Conversion
Reaction Dynamics
A patent-pending method employs aspartic or glutamic acid as dual-function catalysts: proton donors and chiral templates. Under hydrothermal conditions (80–100°C, 1–2 h), these amino acids selectively hydrolyze C-20 glycosidic bonds without epimerization. The mechanism involves:
Process Optimization
Key variables were tested using a Box-Behnken design:
| Factor | Level (-1) | Level (0) | Level (+1) |
|---|---|---|---|
| Temperature (°C) | 80 | 90 | 100 |
| Time (h) | 1 | 1.5 | 2 |
| Amino Acid Ratio | 1:5 | 1:7.5 | 1:10 |
At 100°C, 2 h, and 1:10 substrate-to-amino acid ratio, F4 yield reached 84.2 ± 2.1% from Rb1. Macroporous resin D101 eluted with 60% ethanol effectively removed byproducts, achieving 95.4% purity.
Accelerated Solvent Extraction (ASE) of Precursor Saponins
ASE Protocol for Rb1 Enrichment
High-purity Rb1, a critical F4 precursor, is extracted via ASE with parameters optimized through response surface methodology:
- Solvent : 88.64% ethanol (v/v) penetrates cell walls efficiently.
- Temperature : 129.66°C reduces viscosity, enhancing mass transfer.
- Time : 15.92 min balances extraction efficiency and compound degradation.
This method yields 23.47 mg/g Rb1 from cultivated wild ginseng, a 41% improvement over conventional soaking.
Coupling ASE with Hydrolysis
Integrated workflows now combine ASE-derived Rb1 with enzymatic/acidic hydrolysis:
- ASE Extraction : 5 g sample → 15 mL 89% ethanol, 1500 psi, 130°C → 92.3% Rb1 recovery.
- Biotransformation : Rb1 + Cytolase PCL5 (55°C, pH 4.3) → F4 yield 0.87 mg/g raw material.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Traditional Isolation | 0.05–0.1 | 85–90 | Weeks | Low |
| Enzymatic Hydrolysis | 84–92 | 95–98 | 3–4 days | High |
| Acidic Amino Acid | 82–87 | 93–96 | 2–4 h | Moderate |
| ASE + Hydrolysis | 0.8–1.2 | 97–99 | 1–2 days | Industrial |
Enzymatic methods excel in selectivity but require prolonged incubation. Acidic hydrolysis offers rapid synthesis but needs stringent pH control. Hybrid approaches leveraging ASE for precursor enrichment followed by enzymatic conversion present the most viable industrial pathway.
Chemical Reactions Analysis
Types of Reactions: Ginsenoside-F4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break down glycosidic bonds.
Major Products: The major products formed from these reactions include deglycosylated derivatives and other minor ginsenosides, which often exhibit enhanced bioavailability and pharmacological activity .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive ginsenosides.
Biology: Studied for its role in cellular signaling pathways and gene expression modulation.
Medicine: Demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects. .
Industry: Incorporated into health supplements and functional foods for its therapeutic benefits.
Mechanism of Action
Ginsenoside-F4 exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of p38 mitogen-activated protein kinase (p38 MAPK) and reduces the release of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis in tumor cells by modulating the expression of apoptosis-related genes and proteins.
Neuroprotection: Enhances neuronal survival and function by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights:
Deglycosylation and Bioavailability: GF4 and Rg3/Rh2 share reduced glycosylation compared to polar ginsenosides (e.g., Rb1), enhancing their absorption and cellular uptake. However, GF4’s exact sugar configuration remains less characterized than Rg3 or Rh2 .
Apoptotic Mechanisms: GF4’s Bax/Bcl-2 modulation aligns with Rh2’s pro-apoptotic effects but differs from Rg3’s focus on metastasis inhibition . Unlike GF4, Ginsenoside-F2 (a metabolite of Rb1) activates caspase-3 and protective autophagy, suggesting divergent pathways even among deglycosylated derivatives .
Thermal Processing Impact: GF4 is exclusive to steamed notoginseng and red ginseng, whereas Rg3 and Rh2 are more widely studied in red ginseng. Microwave or enzymatic bioconversion methods can also yield these compounds, but GF4 production is less documented .
Research Findings and Limitations
Key Studies on this compound:
Comparative Efficacy:
- Potency : GF4’s apoptotic effect on JK cells is comparable to Rh2 in breast cancer but less potent than Rg3 in inhibiting tumor invasion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
